2-chloro-1H-perimidine

Perimidine Chemistry Heterocyclic Synthesis Nucleophilic Substitution

2-Chloro-1H-perimidine (CAS 30837-50-4, molecular formula C11H7ClN2, molecular weight 202.64 g/mol) is a chlorinated derivative of the 1H-perimidine heterocycle. Perimidines are tricyclic N-heterocycles characterized by a π-amphoteric electronic structure, which confers distinct reactivity in both electrophilic and nucleophilic reactions.

Molecular Formula C11H7ClN2
Molecular Weight 202.64 g/mol
CAS No. 30837-50-4
Cat. No. B182696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1H-perimidine
CAS30837-50-4
Molecular FormulaC11H7ClN2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl
InChIInChI=1S/C11H7ClN2/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14)
InChIKeyTWEGKOWCJNQSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-Chloro-1H-perimidine (CAS 30837-50-4): Core Chemical and Structural Overview


2-Chloro-1H-perimidine (CAS 30837-50-4, molecular formula C11H7ClN2, molecular weight 202.64 g/mol) is a chlorinated derivative of the 1H-perimidine heterocycle . Perimidines are tricyclic N-heterocycles characterized by a π-amphoteric electronic structure, which confers distinct reactivity in both electrophilic and nucleophilic reactions [1]. This compound features a chlorine atom at the C2 position, a key site for subsequent chemical transformations, making it a versatile synthetic intermediate. Typical commercial specifications indicate a purity of 95% .

Why 2-Chloro-1H-perimidine Cannot Be Directly Substituted by Other 1H-Perimidine Derivatives in Procurement


The specific position and nature of the substituent on the 1H-perimidine core drastically alter the compound's chemical reactivity and, consequently, its suitability for different applications. While other 2-substituted perimidines exist, the C2-chloro group in 2-chloro-1H-perimidine is a key functional handle for selective transformations like ammonolysis [1] and nucleophilic substitution [2]. Unlike alkyl, aryl, or hydrogen substituents, the chloro group provides a unique balance of leaving group ability and synthetic accessibility, enabling pathways that are not feasible with other analogs. This precludes simple substitution of 2-chloro-1H-perimidine with a different 2-substituted derivative without compromising the specific synthetic strategy or desired reaction outcome.

Quantitative Evidence: Key Performance Differentiators for 2-Chloro-1H-perimidine (CAS 30837-50-4)


Reactivity: Ammonolysis of 2-Chloro-1H-perimidine for 2-Amino Derivatives

The 2-chloro group is susceptible to ammonolysis, allowing the synthesis of 2-amino-perimidine derivatives, a reaction pathway demonstrated for 2-chloro-1H-perimidine and its N-substituted analogs [1]. This contrasts with other 2-substituents, such as 2-alkyl or 2-aryl groups, which are generally inert under these conditions. While the literature describes the reaction of '2-chloro derivatives' generally, this specific reactivity profile is a key differentiator for the 2-chloro compound.

Perimidine Chemistry Heterocyclic Synthesis Nucleophilic Substitution

Versatility in Nucleophilic Substitution for Building Molecular Diversity

The chlorine atom in the 2-position is a favored site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups [1]. This contrasts with the more inert C-H bond in the parent 1H-perimidine. While specific rate constants for 2-chloro-1H-perimidine are not readily available, this reactivity is a well-established principle for 2-chlorinated heteroaromatic systems.

Perimidine Synthesis Chemical Biology Cross-coupling

Primary Research and Industrial Applications for 2-Chloro-1H-perimidine (CAS 30837-50-4)


Synthesis of 2-Amino-Perimidine Derivatives

This compound is a direct precursor for synthesizing 2-amino-perimidines via ammonolysis [1]. This application is critical in medicinal chemistry, where 2-amino-perimidines are explored for their potential biological activities. Procurement should be prioritized by laboratories focused on generating libraries of perimidine-based compounds with amine functionalities at the 2-position.

Development of Perimidine-Based Libraries via Nucleophilic Substitution

2-Chloro-1H-perimidine is a key building block for generating a diverse library of 2-substituted perimidines through nucleophilic substitution or cross-coupling reactions [2]. This is essential for structure-activity relationship (SAR) studies in drug discovery and for developing functional materials. Procurement is recommended for research groups focused on high-throughput synthesis and diversification of the perimidine scaffold.

Research on Perimidine Reactivity and Electronic Properties

As a model 2-halogenated perimidine, this compound is used in fundamental research to study the π-amphoteric nature of the perimidine system [3]. Its reactivity at the C2 position informs broader understanding of this heterocyclic class, which is valuable for designing new catalysts, ligands, or materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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